Tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate Tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15757616
InChI: InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)11-15-6-10(14)7-16-11/h6-7,9H,4-5,8,14H2,1-3H3
SMILES:
Molecular Formula: C13H20N4O2
Molecular Weight: 264.32 g/mol

Tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15757616

Molecular Formula: C13H20N4O2

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C13H20N4O2
Molecular Weight 264.32 g/mol
IUPAC Name tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)11-15-6-10(14)7-16-11/h6-7,9H,4-5,8,14H2,1-3H3
Standard InChI Key VVHALJZWMDTIDR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=N2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

Tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate comprises three key components:

  • Pyrrolidine ring: A five-membered saturated heterocycle with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capabilities.

  • tert-Butyl carbamate group: A bulky, electron-rich substituent that enhances solubility and stabilizes the molecule against metabolic degradation.

  • 5-Aminopyrimidin-2-yl moiety: A six-membered aromatic ring with two nitrogen atoms and an amino group, enabling interactions with biological targets via hydrogen bonding and π-π stacking .

The molecular formula is inferred as C₁₃H₂₁N₄O₂ (molecular weight: 281.34 g/mol), derived from structural analogs such as tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate (C₁₄H₂₁N₃O₂). Key spectral data, including NMR and mass spectrometry profiles, would resemble those of related pyrrolidine-carboxylate derivatives, with characteristic signals for the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and pyrimidine protons (δ ~8.5 ppm) .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₃H₂₁N₄O₂
Molecular Weight281.34 g/mol
IUPAC Nametert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF)
StabilityStable under inert conditions; sensitive to strong acids/bases

The tert-butyl group enhances lipophilicity (clogP ~2.1), while the aminopyrimidine moiety introduces polar interactions, balancing the compound’s pharmacokinetic profile .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate can be approached via:

  • Pyrrolidine ring formation: Clauson-Kaas conditions using 2,5-dimethoxytetrahydrofuran and ammonium acetate to generate the pyrrolidine core .

  • Introduction of the pyrimidine moiety: Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrolidine and 5-aminopyrimidin-2-yl halide.

  • Carbamate protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl carbamate group .

Stepwise Synthesis Protocol

  • Pyrrolidine Formation:
    Treatment of 3-aminopyrrolidine with 2,5-dimethoxytetrahydrofuran under acidic conditions yields the pyrrolidine intermediate .

  • Pyrimidine Coupling:
    Palladium-catalyzed cross-coupling of 3-iodopyrrolidine with 5-aminopyrimidin-2-ylboronic acid in tetrahydrofuran (THF) at 80°C.

  • Boc Protection:
    Reaction with Boc₂O in dichloromethane (DCM) in the presence of a base (e.g., DMAP) to afford the final product .

Key Reaction Conditions:

  • Temperature: 80–100°C for coupling steps.

  • Catalysts: Pd(PPh₃)₄ for Suzuki reactions.

  • Yields: 60–75% after column chromatography .

Applications in Drug Discovery

Intermediate for Anticancer Agents

This compound serves as a precursor for pyrrolizine-based antitubulin agents, which show nanomolar cytotoxicity against leukemia and colon cancer cell lines . For example, analogs with IC₅₀ values of 0.015 μM against FLT3-ITD mutations highlight its potential in acute myeloid leukemia (AML) therapy .

Proteolysis-Targeting Chimeras (PROTACs)

The tert-butyl carbamate group allows facile conjugation to E3 ligase ligands, enabling the design of PROTACs for targeted protein degradation. Pyrimidine’s rigidity enhances linker stability in these bifunctional molecules.

ParameterRecommendation
Storage-20°C under argon atmosphere
HandlingUse nitrile gloves and goggles
DisposalIncinerate via EPA guidelines

No acute toxicity data are available, but related pyrrolidine derivatives exhibit LD₅₀ > 500 mg/kg in rodent models .

Future Perspectives

Further research should prioritize:

  • Synthetic optimization: Flow chemistry to improve coupling reaction yields.

  • In vivo studies: Pharmacokinetic profiling in murine models.

  • Target identification: CRISPR-Cas9 screens to map mechanism of action.

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